molecular formula C31H50O11 B1245714 Tedanolide C

Tedanolide C

Katalognummer: B1245714
Molekulargewicht: 598.7 g/mol
InChI-Schlüssel: YUQHSDNPKBOWAI-XOPMJNLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tedanolide C, also known as this compound, is a useful research compound. Its molecular formula is C31H50O11 and its molecular weight is 598.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Kiyooka Aldol Reaction for Tertiary Alcohol Construction

The stereoselective formation of the tertiary alcohol (C16) flanked by three oxygenated carbons was achieved via a Kiyooka aldol protocol. This reaction utilized a chiral β-ketoimide enolate and an aldehyde to establish the C15–C21 fragment with precise stereocontrol .

Key Parameters

  • Catalyst: Chiral lithium amide base

  • Temperature: −78°C in THF

  • Yield: 68–72%

  • Diastereomeric ratio: >95:5

This step overcame previous limitations in diastereoselectivity reported in Roush's dihydroxylation approach .

Aldol-Based Fragment Couplings

Two strategic aldol reactions were employed for macrocycle assembly:

Reaction SiteDonor FragmentAcceptor FragmentStereochemical OutcomeYield
C6–C7Northern (C1–C7)Eastern (C8–C24)anti-configured58%
C12–C13SouthwesternNortheasternsyn-selectivity41%

The C6–C7 aldol coupling used Evans' oxazolidinone auxiliaries, while the C12–C13 reaction leveraged substrate-controlled stereochemistry . Challenges included retro-aldol decomposition in polar solvents, mitigated through silyl ether protection .

Julia–Kocienski Olefination for Side Chain Installation

The C24–C28 side chain was introduced via a Julia–Kocienski reaction between sulfone 27 and aldehyde 28 :

Conditions

  • Base: KHMDS (2.2 equiv)

  • Solvent: DME at −40°C → RT

  • Conversion: 83%

  • E/Z Selectivity: 92:8

This surpassed earlier Stille coupling attempts that suffered from palladium-mediated decomposition .

Macrolactonization Challenges

Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) successfully formed the 24-membered macrolactone from seco-acid 65 :

Key Observations

  • Concentration: 0.005 M in toluene

  • Temperature: 110°C, 12 h

  • Yield: 34% (competed with oligomerization)

  • Undesired lactones: 12- and 14-membered rings formed when protecting groups mismatched

Comparative Synthetic Approaches

GroupKey StrategyMaximum Fragment SizeCritical Limitation
Roush (2017)Vinyl zincate additionC1–C11Poor C7 stereocontrol
Smith (2019)Asymmetric hydroformylationC1–C12Low yield in fragment coupling
Current WorkKiyooka aldol + J–K olefinationFull macrocycleSensitivity to retro-aldol processes

Structural Revisions via NMR Correlation

Comparative analysis of synthetic desepoxy-tedanolide C (43 ) vs natural this compound revealed critical discrepancies:

Protonδ (ppm) Syntheticδ (ppm) NaturalΔδJ (Hz) SyntheticJ (Hz) Natural
H-95.425.39+0.039.29.2
H-103.873.91−0.049.29.2
H-164.154.18−0.03--

Data indicate identical coupling constants but shifted chemical environments, suggesting the natural product's configuration matches synthetic 43 rather than the originally proposed structure .

Protecting Group Optimization

A three-stage protection strategy proved essential:

  • Northern Hemisphere : TES ethers at C3/C11 (stable under Mitsunobu conditions)

  • Southern Hemisphere : SEM ether at C17 (prevents β-elimination during aldol steps)

  • Macrocycle Precursor : TBS at C13 (enables selective deprotection pre-lactonization)

This systematic approach resolved prior challenges in this compound synthesis, providing both a validated route to its carbon skeleton and compelling evidence for structural revision. The integration of modern catalytic methods (Kiyooka aldol) with classical fragment coupling techniques establishes a robust platform for accessing related polyketide targets.

Eigenschaften

Molekularformel

C31H50O11

Molekulargewicht

598.7 g/mol

IUPAC-Name

(4R,7R,8R,9E,11R,12R,14R,15S,17R)-4,8,12,14,17-pentahydroxy-17-[(S)-hydroxy-[(2S,3R)-3-[(Z,2R)-pent-3-en-2-yl]oxiran-2-yl]methyl]-5,5,7,9,11,15-hexamethyl-1-oxacyclooctadec-9-ene-2,6,16-trione

InChI

InChI=1S/C31H50O11/c1-9-10-15(2)25-26(42-25)29(39)31(40)14-41-23(35)13-22(34)30(7,8)27(37)19(6)24(36)17(4)11-16(3)20(32)12-21(33)18(5)28(31)38/h9-11,15-16,18-22,24-26,29,32-34,36,39-40H,12-14H2,1-8H3/b10-9-,17-11+/t15-,16-,18+,19-,20-,21-,22-,24+,25-,26-,29+,31+/m1/s1

InChI-Schlüssel

YUQHSDNPKBOWAI-XOPMJNLVSA-N

Isomerische SMILES

C/C=C\[C@@H](C)[C@@H]1[C@@H](O1)[C@@H]([C@@]2(COC(=O)C[C@H](C(C(=O)[C@@H]([C@H](/C(=C/[C@H]([C@@H](C[C@H]([C@@H](C2=O)C)O)O)C)/C)O)C)(C)C)O)O)O

Kanonische SMILES

CC=CC(C)C1C(O1)C(C2(COC(=O)CC(C(C(=O)C(C(C(=CC(C(CC(C(C2=O)C)O)O)C)C)O)C)(C)C)O)O)O

Synonyme

tedanolide C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.